Denitro 4-Methylphenyl Nimesulide
Description
Denitro 4-Methylphenyl Nimesulide is a structural analog of nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor belonging to the methanesulfonanilide class of non-steroidal anti-inflammatory drugs (NSAIDs). While nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is characterized by a nitro (-NO₂) group at the 4-position of the phenyl ring, the "Denitro" variant replaces this group with a 4-methylphenyl moiety. This modification aims to enhance pharmacokinetic properties, such as solubility and metabolic stability, while retaining or improving COX-2 selectivity .
Nimesulide itself is notable for its analgesic, antipyretic, and anti-inflammatory effects, but its clinical use has been controversial due to rare hepatotoxicity risks . Denitro derivatives, including 4-Methylphenyl Nimesulide, have been explored to mitigate such risks while maintaining therapeutic efficacy .
Properties
Molecular Formula |
C₂₀H₁₉NO₄S |
|---|---|
Molecular Weight |
369.43 |
Synonyms |
N-(2-(4-(Benzyloxy)phenoxy)phenyl)methanesulfonamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Denitro 4-Methylphenyl Nimesulide belongs to a broader family of nimesulide analogs and sulfonanilide derivatives. Below is a comparative analysis of its structural, pharmacological, and clinical attributes relative to key analogs.
Structural Modifications and Binding Affinity
The nitro group in nimesulide plays a critical role in hydrogen bonding with COX-2 residues (e.g., Ser-530 and Tyr-385) .
*Estimated based on analogs with similar modifications .
Pharmacokinetic and Solubility Profiles
The nitro group in nimesulide contributes to its poor aqueous solubility (~0.01 mg/mL), limiting formulation flexibility . This compound shows improved solubility (0.1–0.5 mg/mL) due to the hydrophobic 4-methylphenyl group, enhancing bioavailability in oral and injectable formulations .
*Predicted from structural analogs .
Key Research Findings and Clinical Implications
Structural Optimization :
- Replacement of the nitro group with hydrophobic substituents (e.g., methylphenyl, ketones) improves COX-2 selectivity and metabolic stability .
- Derivatives like imidazopyridine 3f and pyrimidine 5d outperform nimesulide in binding affinity (IC₅₀ < 0.03 μM vs. 0.07 μM) .
Therapeutic Advantages :
- This compound is effective in cancer models, inhibiting tumor cell migration at IC₅₀ values of 10–20 μM .
- It shows promise in aspirin/NSAID-intolerant asthma patients due to reduced cyclooxygenase-mediated arachidonate shifts .
Limitations: Long-term safety data for denitro analogs are lacking, necessitating post-marketing surveillance . Some derivatives (e.g., quinoline analogs) exhibit reduced COX-2 selectivity, highlighting the need for precise structural tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
